BenchChemオンラインストアへようこそ!

N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine

Structural Biology Medicinal Chemistry SAR Exploration

N-(Cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine (CAS 2197735-61-6; molecular formula C₁₁H₁₇N₃; MW 191.27 g/mol) is a fully substituted, tertiary pyrazin-2-amine featuring a cyclobutylmethyl group on the exocyclic nitrogen and a methyl substituent at the 6-position of the pyrazine ring. Its InChI Key is INMGIYFZBGTEBF-UHFFFAOYSA-N and its canonical SMILES is CC1=CN=CC(=N1)N(C)CC2CCC2.

Molecular Formula C11H17N3
Molecular Weight 191.278
CAS No. 2197735-61-6
Cat. No. B2843180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine
CAS2197735-61-6
Molecular FormulaC11H17N3
Molecular Weight191.278
Structural Identifiers
SMILESCC1=CN=CC(=N1)N(C)CC2CCC2
InChIInChI=1S/C11H17N3/c1-9-6-12-7-11(13-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3
InChIKeyINMGIYFZBGTEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine (CAS 2197735-61-6): A Structurally Distinct Tertiary Pyrazinamine Chemical Probe for Specialized Medicinal Chemistry & SAR Exploration


N-(Cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine (CAS 2197735-61-6; molecular formula C₁₁H₁₇N₃; MW 191.27 g/mol) is a fully substituted, tertiary pyrazin-2-amine featuring a cyclobutylmethyl group on the exocyclic nitrogen and a methyl substituent at the 6-position of the pyrazine ring . Its InChI Key is INMGIYFZBGTEBF-UHFFFAOYSA-N and its canonical SMILES is CC1=CN=CC(=N1)N(C)CC2CCC2 . This compound belongs to the broader class of N-alkyl-N-methylpyrazin-2-amines, which have been investigated as modulators of metabotropic glutamate receptors (mGluRs), histamine H3 receptors, and ATR kinase [1][2][3]. The specific combination of a cyclobutylmethyl N-substituent and a 6-methyl ring substitution creates a unique three-dimensional steric and electronic profile—potentially conferring differentiated target binding, metabolic stability, and physicochemical properties relative to simpler N-alkyl analogs such as N-(cyclobutylmethyl)-N-methylpyrazin-2-amine (CAS 1866165-41-4) or N,6-dimethylpyrazin-2-amine (CAS 89464-78-8) .

Why N-(Cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine Cannot Be Substituted with Generic Pyrazinamine Analogs in Critical SAR or Pharmacology Studies


Even subtle structural modifications within the N-alkyl-N-methylpyrazin-2-amine class can produce profound shifts in target affinity, functional activity, and pharmacokinetic behavior [2][3]. The target compound contains two key differentiating features—a cyclobutylmethyl group on the amine nitrogen and a 6-methyl ring substituent—that distinguish it from the simpler des-methyl analog N-(cyclobutylmethyl)-N-methylpyrazin-2-amine (MW 177.25; missing the 6-methyl) and the des-cyclobutyl analog N,6-dimethylpyrazin-2-amine (MW 123.16) . In related pyrazinamine series targeting mGluR2, the presence and precise position of alkyl substituents on both the pyrazine core and the exocyclic nitrogen have been shown to gate receptor subtype selectivity and functional modality (agonist vs. antagonist vs. PAM) [1]. Similarly, pyrazinamide-based ATR kinase inhibitors exhibit steep SAR, where replacement of a cyclobutylmethyl group with smaller N-alkyl substituents frequently results in >10-fold loss of biochemical potency [2]. Without head-to-head data, substructural logic alone cannot guarantee that any given analog will recapitulate the target compound's activity profile. Researchers procuring CAS 2197735-61-6 should therefore treat it as a non-fungible, structurally precise chemical probe, not a member of a functionally interchangeable compound family.

Quantitative Differentiation Evidence: N-(Cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine vs. Closest Structural Analogs


Substructural Differentiation: Dual Substitution Architecture (N-Cyclobutylmethyl + 6-Methyl) vs. Mono-Substituted Analogs

CAS 2197735-61-6 is distinguished from its two closest commercially listed structural analogs by the simultaneous presence of both a cyclobutylmethyl group on the exocyclic amine nitrogen and a methyl substituent at the pyrazine 6-position. The simplest comparator, N,6-dimethylpyrazin-2-amine (CAS 89464-78-8; MW 123.16), lacks the cyclobutylmethyl moiety entirely, carrying only two methyl groups . The intermediate analog, N-(cyclobutylmethyl)-N-methylpyrazin-2-amine (CAS 1866165-41-4; MW 177.25), retains the cyclobutylmethyl group but lacks the 6-methyl ring substitution . The target compound therefore represents a unique dual-substitution topology (MW 191.27, C₁₁H₁₇N₃) that combines the steric bulk and conformational constraint of a cyclobutyl ring with the electronic influence of a ring-methyl group—a combination absent from either mono-substituted analog . In the context of pyrazinamine-based kinase inhibitors (e.g., ATR kinase patents), the presence or absence of ring-methyl substituents has been shown to modulate both biochemical IC₅₀ and cellular antiproliferative activity by factors exceeding 5- to 10-fold across closely related analog pairs [1].

Structural Biology Medicinal Chemistry SAR Exploration Receptor Tyrosine Kinase Inhibition

In Silico Physicochemical Differentiation: Higher Calculated Lipophilicity and Reduced Water Solubility vs. Des-Cyclobutylmethyl Analog N,6-Dimethylpyrazin-2-amine

Based on available computed LogP data, N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine is predicted to exhibit substantially higher lipophilicity than its des-cyclobutylmethyl analog. The simpler comparator, N,6-dimethylpyrazin-2-amine (CAS 89464-78-8), has a computed LogP of approximately 0.83 and a topological polar surface area (TPSA) of 37.81 Ų, consistent with relatively high aqueous solubility and low membrane permeability . While experimentally measured LogP and TPSA values for CAS 2197735-61-6 are not publicly available, the addition of a cyclobutylmethyl group (C₅H₉; contributing approximately +2.0 to +2.5 LogP units based on fragment-based estimation methods) is expected to increase the computed LogP to the range of approximately 2.8–3.3, with a concomitant increase in TPSA to approximately 40–42 Ų [1]. Additionally, supplier databases report a computed boiling point of approximately 365.4°C at 760 mmHg and a density of approximately 1.127 g/cm³ for CAS 2197735-61-6, compared to a boiling point below ~250°C and lower density for the des-cyclobutyl analog, reflecting the increased molecular weight and enhanced van der Waals interactions conferred by the cyclobutyl moiety [2].

Computational Chemistry ADME Prediction Drug Design Pharmacokinetics

Biological Activity Cross-Study Comparison: N-(Cyclobutylmethyl)-N-methylpyrazin-2-amine (Des-6-Methyl Analog) Exhibits Low Micromolar Antiproliferative IC₅₀ in Breast Cancer Cells; Target Compound's 6-Methyl Group May Modulate This Activity

The structurally closest analog with publicly reported biological activity is N-(cyclobutylmethyl)-N-methylpyrazin-2-amine (CAS 1866165-41-4), which was described as exhibiting an IC₅₀ of approximately 5 µM against breast cancer cell lines in cell proliferation assays, with significant reduction in cell viability observed at concentrations above 10 µM . This analog shares the N-cyclobutylmethyl-N-methyl substitution architecture with the target compound but lacks the 6-methyl group on the pyrazine ring. The target compound's additional 6-methyl substituent introduces both steric and electronic perturbations that are likely to modulate target binding affinity based on well-established SAR principles in pyrazine-based medicinal chemistry: in related kinase inhibitor series, the presence of a ring-methyl group at the 6-position of pyrazin-2-amines has been associated with potency shifts exceeding 5-fold relative to the des-methyl analogs, attributed to favorable hydrophobic contacts within the ATP-binding pocket or allosteric cleft of the target kinase [1]. The target compound has also been indexed in the DrugMapper database with predicted associations to melanoma, tuberculosis, bone neoplasms, and inflammatory arthritis indications, suggesting a potentially distinct polypharmacology profile compared to its simpler analogs [2].

Cancer Biology Anticancer Screening Cell Proliferation Assay Structure-Activity Relationship

Conformational Constraint Differentiation: Cyclobutylmethyl Group Imparts Restricted Rotational Freedom vs. Linear or Branched N-Alkyl Analogs

The cyclobutylmethyl substituent in CAS 2197735-61-6 represents a conformationally constrained alkyl group that restricts the rotational自由度 of the exocyclic N-alkyl side chain compared to linear (e.g., n-butyl, isobutyl) or even branched (e.g., isopropyl, tert-butyl) N-alkyl analogs. Computational studies on cyclobutylmethyl carbocations have demonstrated that the cyclobutyl ring imposes significant conformational restrictions, with the preferred geometry placing the cyclobutyl ring in a specific orientation relative to the attached heteroatom [1]. This constrained geometry can be exploited in drug design to reduce the entropic penalty of binding by pre-organizing the ligand into its bioactive conformation [2]. By contrast, the simpler analog N,6-dimethylpyrazin-2-amine (CAS 89464-78-8) possesses only a freely rotating N-methyl group, while N-(cyclobutylmethyl)-N-methylpyrazin-2-amine (CAS 1866165-41-4) retains the cyclobutyl constraint but lacks the ring-methyl group that further modulates the pyrazine core electronics . Published SAR on pyrazinamine mGluR2 modulators confirms that N-alkyl group size, branching, and conformational freedom are critical determinants of receptor subtype selectivity and functional activity (agonist vs. antagonist vs. PAM) [3]. The target compound's restricted conformational ensemble may therefore translate into enhanced target selectivity compared to more flexible N-alkyl analogs.

Conformational Analysis Ligand Design Entropic Optimization Structural Biology

Priority Application Scenarios for N-(Cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine in Drug Discovery & Chemical Biology Research


SAR-by-Catalog Exploration of 6-Methyl Effects on Pyrazinamine Biological Activity

Procure N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine alongside N-(cyclobutylmethyl)-N-methylpyrazin-2-amine (CAS 1866165-41-4) as a matched molecular pair to directly test the impact of the 6-methyl substituent on target binding, cellular potency, and selectivity. The des-6-methyl analog has a reported antiproliferative IC₅₀ of ~5 µM in breast cancer cells ; screening the target compound in the same assay panel would quantify the 6-methyl contribution (predicted ≥5-fold potency shift based on kinase inhibitor SAR precedent [1]). This constitutes a minimal viable SAR experiment requiring only two compounds to generate a publishable or patent-relevant dataset.

CNS Drug Discovery: Evaluating a Conformationally Constrained, Lipophilic Pyrazinamine Scaffold for Neurological Targets

The target compound's predicted LogP of approximately 2.8–3.3 and conformationally constrained cyclobutylmethyl group make it an attractive scaffold for CNS-penetrant ligand design . Pyrazinamine derivatives have established precedent as mGluR2 modulators relevant to schizophrenia, anxiety, and cognitive disorders [2]. Researchers can profile CAS 2197735-61-6 in mGluR2 functional assays (calcium flux or cAMP) and compare its activity to simpler N-alkyl analogs to determine whether the dual-substitution architecture enhances CNS target engagement or blood-brain barrier penetration.

Kinase Inhibitor Lead Generation: Exploiting Cyclobutylmethyl-Pyrazinamine Topology for ATP-Binding Site Engagement

Substituted pyrazin-2-amines are established inhibitors of ATR kinase, a validated oncology target involved in the DNA damage response [1]. The target compound's cyclobutylmethyl-N-methyl-6-methyl substitution pattern is directly analogous to the core scaffolds exemplified in ATR kinase inhibitor patents, where such dual-substitution architectures have been associated with nanomolar biochemical IC₅₀ values and cellular antiproliferative activity in cancer cell lines [1]. Procuring CAS 2197735-61-6 enables direct screening against ATR (and potentially related PIKK-family kinases such as ATM and DNA-PK) to evaluate its suitability as a lead-like starting point.

Polypharmacology Profiling: Mapping the Biological Fingerprint of a Dual-Substituted Pyrazinamine

The DrugMapper database predicts associations between CAS 2197735-61-6 and multiple therapeutic areas including melanoma, bone neoplasms, HIV, and inflammatory arthritis [3]. This predicted polypharmacology profile distinguishes it from simpler analogs and suggests utility in broad-panel screening campaigns. Researchers can submit the compound to commercial kinome profiling panels (e.g., Eurofins DiscoverX, Reaction Biology) or phenotypic screening platforms to empirically validate or refute these predicted target associations, generating IP-protectable selectivity data that leverages the compound's unique substitution pattern.

Quote Request

Request a Quote for N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.